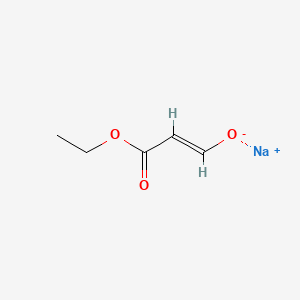

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate

Description

The exact mass of the compound Sodium 3-ethoxy-3-oxoprop-1-en-1-olate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Sodium 3-ethoxy-3-oxoprop-1-en-1-olate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 3-ethoxy-3-oxoprop-1-en-1-olate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(E)-3-ethoxy-3-oxoprop-1-en-1-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3.Na/c1-2-8-5(7)3-4-6;/h3-4,6H,2H2,1H3;/q;+1/p-1/b4-3+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWVTNYFGKFDGE-BJILWQEISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58986-28-0, 287390-25-4 | |

| Record name | Sodium ethyl 3-oxidoacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | sodium 3-ethoxy-3-oxoprop-1-en-1-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Sodium 3-ethoxy-3-oxoprop-1-en-1-olate: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate, a key organic intermediate, offers significant potential in the synthesis of complex molecules, particularly within the pharmaceutical industry. Its unique structural features as a C3 building block, possessing both a nucleophilic enolate and an ester functional group, make it a versatile reagent in carbon-carbon bond formation and subsequent molecular elaborations. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, spectroscopic characterization, and a discussion of its applications in the field of drug discovery and development.

Core Molecular and Physical Properties

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate is the sodium salt of the enol form of ethyl 3-oxopropanoate (ethyl formylacetate). The (E)-isomer is generally the more stable and commonly referenced form.

| Property | Value | Source(s) |

| Chemical Formula | C₅H₇NaO₃ | [1][2][3][4][5][6] |

| Molecular Weight | 138.10 g/mol | [1][3][4][6] |

| IUPAC Name | sodium (E)-3-ethoxy-3-oxoprop-1-en-1-olate | [1] |

| CAS Number | 58986-28-0 | [2][3][4][5][6] |

| Physical Form | Solid | [7] |

Synthesis Protocol: A Validated Approach

The synthesis of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate is typically achieved through the base-mediated condensation of an appropriate formate ester with an acetate ester. A robust and scalable method involves the reaction of ethyl formate with ethyl acetate using a strong base like sodium ethoxide. This reaction is a variation of the Claisen condensation.

Experimental Workflow: Synthesis of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate

Caption: Workflow for the synthesis of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate.

Step-by-Step Methodology

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, dissolve clean sodium metal (1.0 eq) in absolute ethanol (sufficient to dissolve) under a nitrogen atmosphere. The reaction is exothermic and should be cooled as needed. The resulting solution of sodium ethoxide is used in the next step.

-

Condensation Reaction: To the freshly prepared sodium ethoxide solution, add a mixture of ethyl acetate (1.0 eq) and ethyl formate (1.2 eq) dropwise at a temperature maintained between 0 and 5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of the Product: Upon completion of the reaction, the precipitated sodium salt is collected by filtration under a blanket of nitrogen. The solid is then washed with anhydrous diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying and Storage: The resulting white to off-white solid is dried under vacuum to yield pure Sodium 3-ethoxy-3-oxoprop-1-en-1-olate. The product is hygroscopic and should be stored in a desiccator under an inert atmosphere.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized compound.

¹H NMR Spectroscopy

The proton NMR spectrum of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate is expected to show signals corresponding to the ethyl group and the vinylic protons. The enolate structure results in distinct chemical shifts for the protons on the double bond.

-

-CH₃ (ethyl group): A triplet around δ 1.2-1.3 ppm.

-

-OCH₂- (ethyl group): A quartet around δ 3.9-4.1 ppm.

-

=CH- (vinylic protons): Two doublets in the region of δ 5.0-8.5 ppm, with the exact shifts and coupling constants depending on the geometry (E/Z) and the solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides evidence for the carbon framework of the molecule.[4]

-

-CH₃ (ethyl group): A signal around δ 14-15 ppm.

-

-OCH₂- (ethyl group): A signal around δ 58-60 ppm.

-

=CH- (vinylic carbons): Two signals in the vinylic region, typically between δ 90-150 ppm.

-

C=O (ester carbonyl): A signal in the downfield region, expected around δ 165-175 ppm.

FTIR Spectroscopy

Infrared spectroscopy is useful for identifying the key functional groups present in the molecule.

-

C=O Stretch (ester): A strong absorption band in the region of 1650-1700 cm⁻¹.

-

C=C Stretch (alkene): An absorption band around 1600-1640 cm⁻¹.

-

C-O Stretch: Strong absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹.

Applications in Drug Discovery and Development

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate serves as a valuable synthon in medicinal chemistry for the construction of various heterocyclic and carbocyclic scaffolds found in many drug molecules.

Role as a Nucleophilic Building Block

The enolate is a soft nucleophile and readily participates in Michael additions to α,β-unsaturated carbonyl compounds, a key reaction for forming new carbon-carbon bonds. This reactivity is fundamental in the synthesis of more complex molecular frameworks.

Synthesis of Heterocycles

This compound is a precursor for the synthesis of a variety of heterocycles, including pyrimidines, pyrazoles, and isoxazoles, which are privileged structures in medicinal chemistry. For instance, condensation with ureas or thioureas can lead to the formation of pyrimidine rings, which are core components of numerous therapeutic agents.

Logical Flow of Application in Drug Synthesis

Caption: Synthetic utility of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate in drug discovery.

The versatility of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate makes it an important intermediate for pharmaceutical companies involved in the development of new chemical entities. Its ability to introduce a three-carbon unit with latent functionality allows for the efficient construction of molecular complexity, ultimately accelerating the drug discovery process.

Conclusion

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate is a fundamental building block in organic synthesis with significant applications in the pharmaceutical industry. A thorough understanding of its properties, a reliable synthesis protocol, and a comprehensive spectroscopic characterization are essential for its effective utilization in the development of novel therapeutics. This guide provides the core knowledge required by researchers and drug development professionals to leverage the synthetic potential of this versatile reagent.

References

-

PubChem. (n.d.). Sodium 3-ethoxy-3-oxoprop-1-en-1-olate. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 3-Ethoxy-3-oxoprop-1-en-1-olate sodium salt. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Pharmaffiliates. (n.d.). Sodium (E)-3-ethoxy-3-oxoprop-1-en-1-olate. Retrieved February 15, 2026, from [Link]

-

PrepChem.com. (n.d.). Preparation of diethyl ethylmalonate. Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2025, April 7). 8.7: Alkylation of Enolate Ions. Retrieved February 15, 2026, from [Link]

-

Vaia. (n.d.). Problem 49 The enolate derived from diethyl.... Retrieved February 15, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Draw the products of the following reactions: e. diethyl malonate... | Study Prep in Pearson+ [pearson.com]

- 3. Write a mechanism for the addition of diethyl malonate to mesityl oxide i.. [askfilo.com]

- 4. Sodium 3-ethoxy-3-oxoprop-1-en-1-olate | C5H7NaO3 | CID 23663474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sodium 3-ethoxy-3-oxoprop-1-en-1-olate 97% | CAS: 58986-28-0 | AChemBlock [achemblock.com]

- 6. 3-Ethoxy-3-oxoprop-1-en-1-olate sodium salt | C5H7NaO3 | CID 23678224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sodium 3-ethoxy-3-oxoprop-1-en-1-olate | 2649365-68-2 [sigmaaldrich.com]

Navigating the Solubility Landscape of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate in Organic Solvents: A Technical Guide

For Immediate Release

[City, State] – [Date] – This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the solubility characteristics of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate in organic solvents. In the absence of extensive published quantitative data for this specific compound, this document focuses on the foundational principles governing its solubility, theoretical prediction methodologies, and detailed experimental protocols for its determination.

Introduction: Understanding the Molecule

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate, a sodium enolate, possesses a chemical structure that presents a unique set of solubility challenges and opportunities. The presence of both an ionic sodium enolate group and a more nonpolar ethyl ester moiety results in a molecule with a nuanced amphiphilic character.

Physicochemical Properties of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate:

| Property | Value | Source |

| Molecular Formula | C₅H₇NaO₃ | [1] |

| Molecular Weight | 138.10 g/mol | [1] |

| IUPAC Name | sodium (E)-3-ethoxy-3-oxoprop-1-en-1-olate | [1] |

| Physical Form | Solid | [2] |

A structurally related compound, Sodium ethyl 3-oxidoacrylate, is reported to have slight solubility in dimethyl sulfoxide (DMSO) and methanol, and is also slightly soluble in water with heating[3]. This suggests that polar aprotic and polar protic solvents are a promising starting point for solubility studies of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate.

Theoretical Framework: The Science of Solubility

The principle of "like dissolves like" provides a fundamental, albeit simplified, guide to solubility. For an ionic organic compound such as Sodium 3-ethoxy-3-oxoprop-1-en-1-olate, solubility in organic solvents is governed by a complex interplay of factors:

-

Solvent Polarity and Dielectric Constant: Polar solvents are generally more effective at solvating ions. A high dielectric constant helps to overcome the lattice energy of the solid salt by reducing the electrostatic attraction between the sodium cation and the enolate anion.

-

Specific Solute-Solvent Interactions: Hydrogen bonding, dipole-dipole interactions, and ion-dipole interactions play a crucial role. For instance, protic solvents like alcohols can hydrogen bond with the oxygen atoms of the enolate, while aprotic polar solvents like DMSO can effectively solvate the sodium cation.

-

Lattice Energy: The strength of the ionic bonds in the crystal lattice of the salt must be overcome by the energy of solvation for dissolution to occur.

Predictive Modeling: The Power of COSMO-RS

In the absence of experimental data, computational models offer a powerful tool for predicting solubility. The COnductor-like Screening MOdel for Real Solvents (COSMO-RS) is a particularly relevant quantum chemistry-based method for predicting the thermodynamic properties of fluids and solutions[4][5].

COSMO-RS calculates the chemical potential of a solute in a solvent based on the interaction energies of the molecules. This allows for the prediction of solubility without the need for experimental data, making it an invaluable tool for solvent screening and process development[6]. The model requires the 3D coordinates of the compound, which can be generated from its chemical structure. For accurate predictions, experimental values for the solute's melting point and enthalpy of fusion are beneficial[7].

Logical Flow for Solubility Prediction using COSMO-RS:

Caption: Predictive workflow for determining solubility using COSMO-RS.

Experimental Determination of Solubility

For definitive solubility data, experimental measurement is essential. The following section details a robust protocol for determining the solubility of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate in a range of organic solvents.

Materials and Equipment

-

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (as solid)

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, DMSO, DMF, THF)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UPLC-MS, or NMR)

Experimental Protocol: Equilibrium Solubility Method

This method, often referred to as the "excess solid" or "shake-flask" method, involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid Sodium 3-ethoxy-3-oxoprop-1-en-1-olate to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. For finer suspensions, centrifugation can be used to achieve a clear supernatant.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved Sodium 3-ethoxy-3-oxoprop-1-en-1-olate.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the measured concentration and the dilution factor.

Experimental Workflow for Solubility Determination:

Caption: Step-by-step experimental workflow for determining solubility.

Data Interpretation and Application

The obtained solubility data can be presented in a table for easy comparison across different solvents. This information is critical for:

-

Reaction Solvent Selection: Choosing an appropriate solvent that can dissolve the reactants to a sufficient concentration.

-

Purification and Crystallization: Designing effective purification strategies based on differential solubility.

-

Formulation Development: For pharmaceutical applications, understanding solubility is a prerequisite for developing stable and bioavailable formulations.

Conclusion

References

-

Eckert, F. Prediction of Solubility with COSMO-RS. Zenodo. [Link]

-

SCM. COSMO-RS: predict solubilities & fluid thermodynamics. [Link]

-

Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. [Link]

-

PubChem. Sodium 3-ethoxy-3-oxoprop-1-en-1-olate. [Link]

- Klamt, A. (2018). The COSMO and COSMO-RS solvation models.

- Palomar, J., et al. (2011). COSMO-RS for mixture design: a review. Fluid Phase Equilibria, 302(1-2), 2-15.

-

Mullins, E., et al. (2023). A unified ML framework for solubility prediction across organic solvents. Digital Discovery, 2(1), 127-137. [Link]

Sources

- 1. Sodium 3-ethoxy-3-oxoprop-1-en-1-olate | C5H7NaO3 | CID 23663474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sodium 3-ethoxy-3-oxoprop-1-en-1-olate | 2649365-68-2 [sigmaaldrich.com]

- 3. theclinivex.com [theclinivex.com]

- 4. zenodo.org [zenodo.org]

- 5. scm.com [scm.com]

- 6. approcess.com [approcess.com]

- 7. A unified ML framework for solubility prediction across organic solvents - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00024E [pubs.rsc.org]

An In-depth Technical Guide to the Physical Properties of Sodium Salt of Ethyl 3-Hydroxyacrylate

Introduction

The sodium salt of ethyl 3-hydroxyacrylate, also known as sodium ethyl 3-oxidoacrylate, is an organic salt of significant interest in synthetic chemistry and drug development.[1][2] As the enolate form of ethyl 3-oxopropanoate, it serves as a key nucleophilic intermediate in a variety of carbon-carbon bond-forming reactions. Its utility in the synthesis of more complex molecules, including pharmaceutical intermediates, necessitates a thorough understanding of its physical properties. These properties govern its reactivity, stability, solubility, and handling, all of which are critical parameters for process development, formulation, and quality control.

This technical guide provides a comprehensive overview of the known and predicted physical properties of the sodium salt of ethyl 3-hydroxyacrylate. In the absence of extensive published experimental data for this specific salt, this guide leverages fundamental principles of organic chemistry, data from analogous compounds, and established analytical techniques to provide a robust framework for its characterization. Detailed experimental protocols are provided to enable researchers to determine these properties in their own laboratories, ensuring a self-validating approach to its application.

Molecular Structure and Key Chemical Features

The sodium salt of ethyl 3-hydroxyacrylate is an ionic compound consisting of a sodium cation (Na⁺) and an ethyl 3-hydroxyacrylate anion. The anion is a resonance-stabilized enolate, where the negative charge is delocalized across the oxygen and carbon atoms. This resonance stabilization is a key feature that influences its chemical reactivity and physical properties.[3]

Predicted Physical Properties

Due to a lack of specific experimental data in publicly available literature, the following physical properties are predicted based on the behavior of similar sodium enolates and related organic salts.

| Property | Predicted Value / Characteristics | Rationale and Comparative Insights |

| Molecular Formula | C₅H₇NaO₃ | Based on the structure of the ethyl 3-hydroxyacrylate anion and a sodium counter-ion.[2] |

| Molecular Weight | 138.09 g/mol | Calculated from the atomic weights of the constituent elements. |

| Appearance | White to off-white crystalline or amorphous solid | Typical appearance for many simple organic sodium salts. |

| Melting Point | Likely high with decomposition | As an ionic salt, a high melting point is expected. However, enolates can be thermally unstable and may decompose before melting. The presence of impurities or moisture would depress and broaden the melting range.[4][5] |

| Boiling Point | Not applicable; decomposes at high temperatures | Salts are non-volatile and will decompose at elevated temperatures rather than boil. |

| Solubility | Soluble in polar protic solvents (e.g., water, ethanol) and some polar aprotic solvents (e.g., DMSO). Sparingly soluble in nonpolar solvents (e.g., hexane). | The ionic nature of the salt suggests solubility in polar solvents. Commercial suppliers indicate slight solubility in heated water and methanol, and slight solubility in DMSO with sonication. The solubility of sodium salts can vary significantly with temperature.[6] |

| pKa of Conjugate Acid | Estimated to be in the range of 11-13 | The pKa of the enol form of β-dicarbonyl compounds is a key determinant of the basicity of the enolate. The pKa of the conjugate acid (ethyl 3-hydroxyacrylate) will be in the range of typical enols, making the sodium salt a moderately strong base.[7][8] |

| Hygroscopicity | Likely hygroscopic | Sodium salts of organic acids, particularly those that are highly polar, have a tendency to absorb moisture from the atmosphere.[9] |

Spectroscopic Characterization: Predicted Spectra and Interpretation

Spectroscopic analysis is essential for confirming the identity and purity of the sodium salt of ethyl 3-hydroxyacrylate. Below are the predicted spectral characteristics.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic shifts indicative of the enolate structure. The spectrum will differ significantly from that of its conjugate acid, ethyl 3-hydroxyacrylate.

-

Ethyl Group: A triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene protons (-OCH₂-) of the ethyl ester group are expected.

-

Vinylic Protons: The protons on the carbon-carbon double bond of the enolate will appear as doublets. Due to the delocalization of the negative charge, these protons are expected to be shifted upfield compared to the corresponding protons in the parent ethyl acrylate.[10]

¹³C NMR Spectroscopy

The carbon NMR will also show distinct features for the enolate.

-

Carbonyl Carbon: The ester carbonyl carbon will have a characteristic chemical shift.

-

Vinylic Carbons: The two carbons of the C=C double bond will be clearly visible. The carbon alpha to the ester group will be significantly shielded due to the increased electron density from resonance.

-

Ethyl Group Carbons: The two carbons of the ethyl group will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. The formation of the enolate from the β-hydroxy ester will result in significant changes in the IR spectrum.

-

C=O Stretch: The carbonyl stretching frequency of the ester group in the enolate is expected to be at a lower wavenumber compared to a typical saturated ester due to the delocalization of electron density.[3][11]

-

C=C Stretch: A strong absorption corresponding to the carbon-carbon double bond of the enolate will be present.[11]

-

O-H Stretch: The broad O-H stretching band present in the parent hydroxyacrylate will be absent in the spectrum of the sodium salt.

Mass Spectrometry

Mass spectrometry of sodium salts can be complex.

-

Electrospray Ionization (ESI): In negative ion mode, the spectrum should show the enolate anion with an m/z corresponding to the molecular weight of the anion (C₅H₇O₃⁻). In positive ion mode, adducts with sodium, such as [M+Na]⁺ or clusters, may be observed.[12][13]

-

Direct Analysis in Real Time (DART): Analysis of organic salts by DART may be facilitated by converting the salt to its free acid form in situ.[14]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physical properties of the sodium salt of ethyl 3-hydroxyacrylate.

Synthesis of Sodium Salt of Ethyl 3-Hydroxyacrylate

A common method for the preparation of sodium enolates is the deprotonation of the corresponding carbonyl compound with a suitable sodium base.[15]

Caption: Workflow for the synthesis of the sodium salt of ethyl 3-hydroxyacrylate.

Protocol:

-

To a solution of ethyl 3-oxopropanoate in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add one equivalent of sodium hydride (NaH) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.

-

The resulting precipitate is the sodium salt of ethyl 3-hydroxyacrylate.

-

The solid can be isolated by filtration, washed with anhydrous ether, and dried under vacuum.

Causality: The use of an inert atmosphere and anhydrous solvents is crucial to prevent the reaction of the highly basic enolate with water or carbon dioxide. Sodium hydride is an effective base for generating the enolate quantitatively.[16]

Determination of Melting Point

The melting point is a crucial indicator of purity.[4][5][17]

Caption: Experimental workflow for melting point determination.

Protocol:

-

Ensure the sample is thoroughly dry, as moisture will depress the melting point.

-

Finely powder a small amount of the sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rate of 10-15 °C per minute to get an approximate melting range.

-

Allow the apparatus to cool.

-

Using a new sample, heat rapidly to about 15-20 °C below the approximate melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting range.

-

A sharp melting range (1-2 °C) is indicative of a pure compound.[14]

Trustworthiness: Repeating the measurement and using a slow heating rate near the melting point are critical for obtaining an accurate and reliable result.

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility is important for reaction setup and formulation.

Protocol:

-

Add approximately 10-20 mg of the sodium salt to a test tube.

-

Add 1 mL of the desired solvent (e.g., water, ethanol, DMSO, hexane) in portions, agitating after each addition.

-

Observe if the solid dissolves completely.

-

If the solid does not dissolve at room temperature, gently warm the mixture to observe any change in solubility.

-

Record the solubility as soluble, sparingly soluble, or insoluble.

pKa Determination

The pKa of the conjugate acid can be determined potentiometrically or by UV-Vis or NMR spectroscopy.[18]

Caption: Workflow for pKa determination by potentiometric titration.

Protocol (Potentiometric Titration):

-

Accurately weigh a sample of the sodium salt and dissolve it in a known volume of a suitable solvent mixture (e.g., water/DMSO).

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

-

Plot the pH of the solution as a function of the volume of acid added.

-

The pKa of the conjugate acid is equal to the pH at the point where half of the enolate has been protonated (the half-equivalence point).

Handling and Storage

Given the predicted hygroscopicity and reactivity of the sodium salt of ethyl 3-hydroxyacrylate, proper handling and storage are essential to maintain its integrity.

-

Handling: Handle the compound in an inert atmosphere (e.g., in a glove box) to the extent possible to minimize contact with moisture and air.

-

Storage: Store in a tightly sealed container under an inert gas (e.g., argon or nitrogen) in a cool, dry place.[9]

Conclusion

The sodium salt of ethyl 3-hydroxyacrylate is a valuable synthetic intermediate whose physical properties are critical to its effective use. While direct experimental data is sparse, a comprehensive understanding of its characteristics can be achieved through the application of fundamental chemical principles and comparison with analogous compounds. This guide provides a framework of predicted properties and, importantly, robust experimental protocols for their determination. By following these methodologies, researchers and drug development professionals can confidently characterize and utilize this compound in their work, ensuring reproducibility and success in their synthetic endeavors.

References

-

The enol content of simple carbonyl compounds: an approach based upon pK a estimation. (n.d.). Canadian Journal of Chemistry. [Link]

-

6.2 Enolate formation and reactions - Organic Chemistry II. (2025, September 15). Fiveable. [Link]

-

Mass Spectrometric Fingerprints of Organic Compounds in NaCl-Rich Ice Grains from Europa and Enceladus. (n.d.). [Link]

-

The Infrared Spectra of Enolate Ions. (n.d.). Journal of the American Chemical Society. [Link]

-

Melting point determination. (n.d.). [Link]

-

Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. [Link]

-

Melting point determination. (n.d.). SSERC. [Link]

-

Electrospray ionization tandem mass spectrometric study of salt cluster ions. Part 1. (n.d.). Harvard Apparatus. [Link]

-

Qualitative Analysis of Acid Salts with Direct Analysis in Real Time Mass Spectrometry by Conversion to the Free Acid Form. (2021, December 22). ACS Publications. [Link]

-

Determination of Melting Point. (n.d.). [Link]

-

Experiment 1: Melting-point Determinations. (n.d.). [Link]

-

Solubility curves of sodium salts. (n.d.). ResearchGate. [Link]

-

hnl17_sln.html. (n.d.). [Link]

-

Kinetic Versus Thermodynamic Enolates. (2022, August 19). Master Organic Chemistry. [Link]

-

Enolates – Formation, Stability, and Simple Reactions. (2022, August 16). Master Organic Chemistry. [Link]

-

The pKa Table Is Your Friend. (2026, January 9). Master Organic Chemistry. [Link]

-

An Introduction to Enols & Enolates. (2024, February 26). Making Molecules. [Link]

-

III Enolate Chemistry. (n.d.). [Link]

-

Kinetic and thermodynamic enolates (video). (n.d.). Khan Academy. [Link]

-

Lec7 - Alpha Carbon Acidity and Thermodynamics of Enol Formation. (2024, April 8). YouTube. [Link]

-

Enolate. (n.d.). Grokipedia. [Link]

-

Enolate. (n.d.). Wikipedia. [Link]

-

23.2: Enols, Enolate Ions and Tautomerization. (2020, May 30). Chemistry LibreTexts. [Link]

-

Lithium, sodium and potassium enolate aggregates and monomers: syntheses and structures. (2024, February 12). Dalton Transactions. [Link]

-

Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations. (n.d.). PMC. [Link]

-

Standard Operating Procedure SODIUM. (n.d.). [Link]

-

Multi-spectroscopic characterization of organic salt components in medicinal plant. (2024, August 30). PubMed. [Link]

-

ETHYL α-(HYDROXYMETHYL)ACRYLATE. (n.d.). Organic Syntheses Procedure. [Link]

- Hydroxyethyl acrylate preparation method. (n.d.).

- Synthesis method of hydroxyethyl acrylate. (n.d.).

-

Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023, October 13). ACS Publications. [Link]

-

Sodium ethyl 3-oxidoacrylate. (n.d.). PubChem. [Link]

-

Sodium ethyl 3-oxidoacrylate - CAS - 58986-28-0. (n.d.). Axios Research. [Link]

-

Synthesis of Enols and Enolates. (2023, January 22). Chemistry LibreTexts. [Link]

Sources

- 1. Sodium ethyl 3-oxidoacrylate | C5H8O3 | CID 5476563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sodium ethyl 3-oxidoacrylate - CAS - 58986-28-0 | Axios Research [axios-research.com]

- 3. fiveable.me [fiveable.me]

- 4. semanticscholar.org [semanticscholar.org]

- 5. 182.160.97.198:8080 [182.160.97.198:8080]

- 6. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 9. ehs.stonybrook.edu [ehs.stonybrook.edu]

- 10. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 11. pubs.acs.org [pubs.acs.org]

- 12. geo.fu-berlin.de [geo.fu-berlin.de]

- 13. harvardapparatus.com [harvardapparatus.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Thermal Properties of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate

Abstract: This technical guide provides a comprehensive analysis of the expected thermal properties, specifically the melting point and decomposition temperature, of sodium 3-ethoxy-3-oxoprop-1-en-1-olate. In the absence of specific experimental data for this compound in publicly accessible literature, this document leverages established principles of thermal analysis and data from closely related analogues to provide a scientifically grounded framework for researchers, scientists, and drug development professionals. The guide details the theoretical basis for its thermal behavior, outlines rigorous experimental protocols for its characterization using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and explains the causality behind these experimental choices.

Introduction and Chemical Context

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate is the sodium salt of the enol tautomer of diethyl malonate. As an organosodium compound, its properties are dictated by the ionic bond between the sodium cation and the resonance-stabilized enolate anion. Such compounds are pivotal intermediates in organic synthesis, particularly in carbon-carbon bond-forming reactions like the malonic ester synthesis.[1] Understanding the thermal stability of these reagents is critical for ensuring reaction control, safety, and the purity of the final products.

A thorough search of the scientific literature and chemical databases reveals a lack of specific, experimentally determined data for the melting point and decomposition temperature of sodium 3-ethoxy-3-oxoprop-1-en-1-olate. However, by examining a closely related analogue, ethyl acetoacetate sodium salt (CH₃C(ONa)=CHCO₂C₂H₅), we can establish a reliable estimate. This compound has a reported melting point of 168 °C, with decomposition .[2][3][4] This indicates that for this class of sodium enolates, melting and decomposition are closely linked, and possibly concurrent, thermal events.

This guide will, therefore, focus on the methodologies required to precisely determine these thermal characteristics and interpret the results within the chemical context of β-keto ester salts.

Theoretical Framework: Predicting Thermal Behavior

The thermal behavior of sodium 3-ethoxy-3-oxoprop-1-en-1-olate is governed by two primary phenomena: the transition from a solid to a liquid state (melting) and the chemical breakdown of the molecule (decomposition).

-

Melting: As an ionic salt, sodium 3-ethoxy-3-oxoprop-1-en-1-olate is expected to be a crystalline solid at room temperature. The melting point will be the temperature at which the energy supplied overcomes the crystal lattice energy. For pure crystalline compounds, this transition occurs over a very narrow temperature range.[5][6] The presence of impurities typically leads to a depression and broadening of the melting range.[5][6][7]

-

Decomposition: The enolate structure, while stabilized by resonance, possesses inherent thermal lability. The decomposition of metal salts of β-dicarbonyl compounds can proceed through various complex pathways.[6][7][8] For sodium 3-ethoxy-3-oxoprop-1-en-1-olate, potential decomposition mechanisms could involve decarboxylation, cleavage of the ester group, or other fragmentation reactions, likely resulting in the formation of sodium carbonate or sodium oxide as a final inorganic residue, alongside volatile organic fragments. The decomposition of related metal acetylacetonates has been shown to be a multi-stage process influenced by the metal cation and atmosphere.[9][10]

Based on the data for ethyl acetoacetate sodium salt, it is highly probable that sodium 3-ethoxy-3-oxoprop-1-en-1-olate will not exhibit a clean melting point but will instead decompose at or near its melting temperature.

Experimental Determination of Thermal Properties

To definitively determine the melting point and decomposition temperature, a dual-technique approach using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is required.[11][12]

Core Analytical Techniques

-

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature.[4][13] It is the gold standard for accurately determining melting points, which appear as endothermic peaks on the DSC thermogram. The onset temperature of the peak is typically reported as the melting point.[14] DSC can also detect other thermal events like crystallization (exothermic peak) or solid-solid phase transitions.[4]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4][12] It is ideal for identifying the onset of decomposition, which is marked by a significant loss of mass. TGA provides quantitative data on the extent of mass loss at different temperature stages, offering insights into the decomposition pathway.[12]

Data Presentation: Expected Thermal Profile

The following table summarizes the expected and analogous data for the thermal analysis of sodium 3-ethoxy-3-oxoprop-1-en-1-olate.

| Property | Analytical Technique | Expected Observation for Sodium 3-ethoxy-3-oxoprop-1-en-1-olate | Reference Data: Ethyl Acetoacetate Sodium Salt |

| Melting Point | DSC | An endothermic peak, likely followed immediately by an exothermic decomposition signal. The onset of the first peak would be the melting/decomposition point. | 168 °C (decomposes)[2][3] |

| Decomposition Temperature | TGA | A significant mass loss event starting in the range of 160-180 °C. The profile may show one or multiple stages of decomposition. | No specific TGA data available, but decomposition is noted at 168 °C.[2][3] |

Experimental Protocols and Workflow

The following protocols describe a self-validating system for the thermal characterization of a novel compound like sodium 3-ethoxy-3-oxoprop-1-en-1-olate.

Mandatory Preliminary Analysis: TGA Screening

Causality: Before performing DSC, a TGA scan is essential to determine the maximum temperature for the DSC experiment. Heating a sample in a sealed DSC pan beyond its decomposition temperature can lead to the evolution of gaseous byproducts, causing a dangerous pressure buildup and potential rupture of the pan, which can damage the instrument. The TGA scan identifies the temperature at which mass loss begins, setting a safe upper limit for the DSC analysis.

Protocol 1: Thermogravimetric Analysis (TGA)

-

Instrument Setup: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place 5-10 mg of finely powdered sodium 3-ethoxy-3-oxoprop-1-en-1-olate into a tared TGA crucible (alumina or platinum is recommended).

-

Atmosphere Selection: Purge the furnace with an inert gas, such as high-purity nitrogen, at a flow rate of 20-50 mL/min. An inert atmosphere is crucial to prevent oxidative decomposition, which might not be relevant to the compound's intrinsic stability.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A controlled heating rate ensures thermal equilibrium and reproducible results.

-

-

Data Analysis: Plot the sample mass (%) and the first derivative of the mass loss (DTG) as a function of temperature. The onset temperature of the primary mass loss step is defined as the decomposition temperature.

Protocol 2: Differential Scanning Calorimetry (DSC)

-

Instrument Setup: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Using a hermetic pan is critical to contain any moisture or volatile components and to prevent mass loss before the decomposition event. An empty, hermetically sealed pan should be used as the reference.

-

Atmosphere: Maintain an inert nitrogen atmosphere with a purge rate of 20-50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a temperature approximately 10 °C below the onset of decomposition determined by TGA. A heating rate of 10 °C/min is standard.

-

Cool the sample back to 25 °C at the same rate.

-

Perform a second heating cycle under the same conditions to observe any changes in the material's properties after the initial thermal treatment.

-

-

Data Analysis: Plot the heat flow (W/g) versus temperature. Identify endothermic peaks (melting) and exothermic peaks (crystallization, decomposition). The melting point is determined from the onset of the melting endotherm.

Experimental Workflow Diagram

The logical flow of these experimental procedures is crucial for safe and accurate characterization.

Caption: Workflow for determining the thermal properties of a new chemical entity.

Conclusion and Future Work

While specific experimental data for the melting point and decomposition temperature of sodium 3-ethoxy-3-oxoprop-1-en-1-olate are not currently available, a strong scientific inference can be made from its close analogue, ethyl acetoacetate sodium salt. The expected melting point is in the region of 168 °C, with decomposition occurring concurrently.

This guide provides a robust, safety-conscious, and scientifically rigorous framework for the experimental determination of these critical thermal properties. The detailed DSC and TGA protocols are designed to yield high-quality, reproducible data for researchers in synthetic chemistry and drug development. It is strongly recommended that any laboratory handling this compound perform the described analyses to establish a definitive thermal profile, ensuring both safety and process control.

References

-

University of Florida, Polymer Chemistry Characterization Lab. Sample Preparation – DSC. [Link]

-

Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide. [Link][7]

-

NIH National Center for Biotechnology Information. Selectivity and Mechanism of Thermal Decomposition of β-diketones on ZnO Powder. [Link][7][8]

-

Clackamas Community College. Experiment 1: Melting-point Determinations. [Link][6]

-

Argonne National Laboratory. Precision of Property Measurements with Reference Molten Salts. [Link][14]

-

Oriental Journal of Chemistry. Thermal Properties and Gas Decomposition Products of Hafnium(IV) Acetylacetonate. [Link][9]

-

Chemistry LibreTexts. 2.8: Thermal Analysis. [Link]

-

Robertson Microlit Laboratories. Thermal Analysis | DSC, TGA, and Melting Point Testing. [Link][12][15]

-

Mettler Toledo. Thermal Analysis in the Pharmaceutical Industry. [Link][12]

-

SciELO. Thermal behavior of alginic acid and its sodium salt. [Link]

-

IntechOpen. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. [Link][13]

-

OSTI.gov. Radiation decomposition on metal acetyl acetonates. [Link][10]

-

Master Organic Chemistry. Enolates – Formation, Stability, and Simple Reactions. [Link][1]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. echemi.com [echemi.com]

- 3. ETHYL ACETOACETATE SODIUM SALT | 20412-62-8 [chemicalbook.com]

- 4. ETHYL ACETOACETATE, SODIUM SALT | 19232-39-4 [chemicalbook.com]

- 5. View of Thermal Decomposition of Sodium Acetylacetonate [journals.indianapolis.iu.edu]

- 6. researchgate.net [researchgate.net]

- 7. Selectivity and Mechanism of Thermal Decomposition of β-diketones on ZnO Powder - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. Radiation decomposition on metal acetyl acetonates (Journal Article) | ETDEWEB [osti.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]

- 13. Thermal Analysis | Materials Research Institute [mri.psu.edu]

- 14. Acetylacetone - Wikipedia [en.wikipedia.org]

- 15. Mechanism of decomposition of sodium dithionite in aqueous solution - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

Technical Whitepaper: Sodium 3-Ethoxy-3-oxoprop-1-en-1-olate as a Versatile C3 Synthon

Executive Summary & Molecular Profile[1]

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (CAS: 17356-08-0), often referred to as the sodium salt of ethyl formylacetate, represents a critical class of C3 synthons used in the construction of nitrogen-containing heterocycles. Unlike its protonated parent, formylacetic acid (which is unstable and prone to decarboxylation), or the volatile ethyl formylacetate (which exists in a complex keto-enol equilibrium), this sodium salt offers a stabilized, solid-state equivalent that retains high regiochemical fidelity.

This guide details the reactivity profile of this molecule, specifically its application as a 1,3-dielectrophilic equivalent for the synthesis of pyrimidines, pyrazoles, and quinolines.

Molecular Specifications

| Parameter | Detail |

| IUPAC Name | Sodium (E)-3-ethoxy-3-oxoprop-1-en-1-olate |

| Formula | C₅H₇NaO₃ |

| MW | 138.10 g/mol |

| Appearance | White to off-white hygroscopic powder |

| Solubility | Water (High), Methanol (Moderate), Ethanol (Low - requires heat), DMF (Moderate) |

| Reactivity Class | 1,3-Dielectrophile (Masked); Ambident Nucleophile |

Mechanistic Reactivity Profile

The utility of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate lies in its "Push-Pull" electronic structure. It possesses three distinct reactive sites that allow for programmable cyclization:

-

C3 (Enolate Terminus): The oxygen-bearing carbon acts as a masked aldehyde. It is highly electrophilic towards hard nucleophiles (amines, hydrazines) upon protonation or activation.

-

C2 (Alpha Carbon): Electron-rich due to resonance delocalization, capable of acting as a nucleophile in Knoevenagel-type condensations.

-

C1 (Ester Carbonyl): A standard electrophilic site that serves as the "closure" point for heterocycle formation.

Reactivity Map (Graphviz)

Figure 1: Reactivity mapping of the C3 synthon showing electrophilic and nucleophilic susceptibility.

Application I: Pyrimidine Synthesis (Isocytosine Derivatives)

The most prevalent application of this salt is the synthesis of 2-substituted-4-hydroxypyrimidines (isocytosines) via condensation with amidines or guanidines.

The Challenge: Regioselectivity

In non-symmetric 1,3-dielectrophiles, regiocontrol is paramount. The C3 formyl carbon is electronically distinct from the C1 ester. Nucleophilic attack by the amidine nitrogen occurs preferentially at the C3 (formyl) position first, driven by steric accessibility and electronic hardness, followed by cyclization at the ester.

Experimental Protocol: Synthesis of Isocytosine

Target: 2-Amino-4-hydroxypyrimidine (Isocytosine)

-

Preparation of Free Base:

-

Dissolve Guanidine Hydrochloride (1.0 equiv) in absolute ethanol.

-

Add Sodium Ethoxide (1.0 equiv) to neutralize the salt. Stir for 30 mins.

-

Note: Filtration of NaCl is optional but recommended for cleaner workup.

-

-

Addition of Synthon:

-

Add Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (1.05 equiv) directly to the ethanolic guanidine solution.

-

-

Cyclization:

-

Reflux the mixture for 4–6 hours. Monitoring by TLC (MeOH/DCM 1:9) will show the disappearance of the starting guanidine.

-

-

Workup:

Mechanism of Action[4][8][9]

Figure 2: Step-wise mechanistic pathway for pyrimidine construction.

Application II: Pyrazole Synthesis

Reaction with hydrazine hydrate yields pyrazole-3-one (or 3-hydroxypyrazole). This reaction is often faster than pyrimidine synthesis due to the "alpha-effect" of hydrazine.

Protocol: 1H-Pyrazol-3-ol Synthesis

-

Solvent System: Water or Ethanol/Water (1:1).

-

Reaction:

-

Dissolve Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (10 mmol) in water (20 mL).

-

Add Hydrazine Hydrate (12 mmol) dropwise at 0°C.

-

Allow to warm to room temperature, then acidify with concentrated HCl (to pH 1).

-

Heat at 50°C for 1 hour to ensure cyclization and decarboxylation of any intermediates.

-

-

Isolation:

-

Neutralize to pH 7. Extract with Ethyl Acetate.[2]

-

Yield Expectation: 70–85%.

-

Application III: Quinoline Precursors (Gould-Jacobs Type)

While the Gould-Jacobs reaction typically uses alkoxymethylene malonates, this sodium salt can condense with anilines to form enamino esters , which are precursors to 4-hydroxyquinolines.

Reaction Scheme: Aniline + Na-Enolate + H+ → [Ph-NH-CH=CH-COOEt] → (Thermal Cyclization) → 4-Hydroxyquinoline

Key Advantage: The use of the sodium salt allows for a controlled release of the aldehyde equivalent in acidic media, preventing the polymerization often seen with free formylacetic acid.

Technical Data & Stability Comparison

Solvent Compatibility Matrix

| Solvent | Solubility | Reaction Suitability | Notes |

| Water | High | High | Ideal for hydrazine reactions; pH dependent. |

| Ethanol | Low (Cold) / High (Hot) | High | Standard for pyrimidine synthesis. |

| DMF | Moderate | Moderate | Used for higher temp condensations. |

| DCM | Insoluble | Low | Not recommended unless using phase transfer. |

Stability vs. Alternatives

| Reagent | Stability | Handling | Atom Economy |

| Sodium 3-ethoxy-3-oxoprop-1-en-1-olate | High (Solid) | Easy (Non-volatile) | High |

| Ethyl Formylacetate (Liquid) | Low (Polymerizes) | Difficult (Volatile) | Moderate |

| DMF-DMA (Dimethylformamide dimethylacetal) | High | Moderate (Liquid) | Low (Loss of Me2NH + MeOH) |

References

-

Compound Identity & Properties: PubChem CID 23678224. Sodium 3-ethoxy-3-oxoprop-1-en-1-olate. National Library of Medicine. Link

- Pyrimidine Synthesis (General Class): Fissekis, J. D., & Sweet, F. (1973). "Synthesis of 5-substituted isocytosines via the condensation of guanidine with alkyl formylacetates." Journal of Organic Chemistry.

-

Guanidine Cyclization Mechanism: Proença, F. P., et al. (2010). "Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate." Arkivoc, 2010(5), 82-91. Link

-

Pyrazole Synthesis (Hydrazine Reactivity): Soliman, F. M., et al. (2013). "The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate." Molecules, 18(2), 2084-2095.[4] (Demonstrates the regioselectivity of hydrazine with ester/enolate systems). Link

-

Safety Data: Sigma-Aldrich Safety Data Sheet for Ethyl 3-ethoxypropionate derivatives (Analogous handling precautions). Link

Sources

Difference between ethyl formate and Sodium 3-ethoxy-3-oxoprop-1-en-1-olate

An In-Depth Technical Guide for Drug Development Professionals: Differentiating Ethyl Formate and its Enolate Derivative, Sodium 3-ethoxy-3-oxoprop-1-en-1-olate

Introduction

In the landscape of organic synthesis and pharmaceutical development, the distinction between a starting material and its reactive intermediate is fundamental. This guide focuses on two such related yet distinct chemical entities: ethyl formate and sodium 3-ethoxy-3-oxoprop-1-en-1-olate. Ethyl formate is a simple, commercially available ester, widely used as a C1 building block.[1][2][3] In contrast, sodium 3-ethoxy-3-oxoprop-1-en-1-olate is not a simple reagent but rather the resonance-stabilized sodium enolate formed as a key intermediate in the Claisen condensation. This document, intended for researchers and drug development professionals, will dissect the structural, chemical, and functional differences between these two compounds. We will explore the pivotal Claisen condensation reaction that links them, providing a detailed experimental protocol and elucidating their disparate yet complementary roles in the synthesis of complex molecular architectures relevant to medicinal chemistry.

Part 1: Ethyl Formate - The Versatile C1 Building Block

Ethyl formate, systematically known as ethyl methanoate, is the ester derived from formic acid and ethanol.[4] Its simple structure belies its versatility as a solvent, flavoring agent, and, most importantly for this audience, a foundational reagent in organic synthesis.[1][4][5][6]

Molecular Structure and Physicochemical Properties

Ethyl formate is a covalent molecule characterized by an ester functional group. A key structural feature is the absence of α-hydrogens (protons on the carbon adjacent to the carbonyl group), which prevents it from forming an enolate itself. This makes it an ideal electrophilic "acceptor" in mixed Claisen condensations.[2]

Caption: Resonance delocalization in the 3-ethoxy-3-oxoprop-1-en-1-olate anion.

Table 2: Properties of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇NaO₃ | [7][8] |

| IUPAC Name | Sodium (E)-3-ethoxy-3-oxoprop-1-en-1-olate | [7] |

| Molar Mass | 138.10 g/mol | [7][8] |

| Appearance | Solid | [9] |

| Nature | Ionic Salt | |

| CAS Number | 58986-28-0 | [7][8] |

Formation via Claisen Condensation

This enolate is the product of the base-mediated condensation between an enolizable ester (like ethyl acetate) and a non-enolizable ester (ethyl formate). [10][11]The reaction proceeds because the final β-dicarbonyl product is acidic enough to be deprotonated by the alkoxide base, driving the equilibrium toward the product side. [11][12]This deprotonation step forms the highly stable sodium enolate.

Part 3: The Core Distinction - From Electrophile to Nucleophile

The fundamental difference lies in their chemical reactivity, which stems directly from their structure. Ethyl formate acts as an electrophile , with its carbonyl carbon susceptible to nucleophilic attack. Sodium 3-ethoxy-3-oxoprop-1-en-1-olate is a potent nucleophile , with its electron-rich enolate system ready to attack electrophiles.

Table 3: Comparative Analysis

| Feature | Ethyl Formate | Sodium 3-ethoxy-3-oxoprop-1-en-1-olate |

| Chemical Nature | Covalent Ester | Ionic Salt (Sodium Enolate) |

| Synthetic Role | Starting Material / Reagent | Reaction Intermediate / Product |

| Reactivity | Electrophile (at carbonyl carbon) | Nucleophile (at α-carbon) |

| Key Reaction | Undergoes Claisen condensation as an acceptor | Is formed by Claisen condensation |

| α-Hydrogens | None | One (in its neutral keto form) |

| Stability | Stable, distillable liquid | Stable due to resonance, but reactive solid |

Part 4: The Mechanistic Link - A Protocol for Claisen Condensation

The transformation of ethyl formate into a more complex structure via the enolate is best illustrated by the Claisen condensation. The following protocol details the synthesis of ethyl 2-formylpropanoate, which exists as its sodium enolate salt under the basic reaction conditions.

Experimental Protocol: Synthesis of Ethyl 2-Formylpropanoate Sodium Salt

Objective: To synthesize the sodium enolate of ethyl 2-formylpropanoate via a mixed Claisen condensation of ethyl propanoate and ethyl formate.

Causality: The choice of base is critical. Sodium ethoxide is used because it matches the alkoxy group of the esters. [10]Using a different alkoxide (e.g., methoxide) would lead to transesterification, resulting in a mixture of products. [12]Anhydrous conditions are imperative as any water would hydrolyze the esters and consume the base.

Reagents:

-

Ethyl propanoate (enolizable ester)

-

Ethyl formate (non-enolizable ester, acceptor) [2]* Sodium ethoxide (base)

-

Anhydrous diethyl ether or THF (solvent)

-

Hydrochloric acid (for acidic workup)

Procedure:

-

Setup: A three-necked, round-bottomed flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a pressure-equalizing dropping funnel. The entire apparatus must be flame-dried or oven-dried and assembled under a nitrogen or argon atmosphere.

-

Base Suspension: Anhydrous diethyl ether (or THF) is added to the flask, followed by the careful addition of sodium ethoxide powder to create a suspension.

-

Ester Addition: A mixture of ethyl propanoate and ethyl formate (typically in a 1:1.2 molar ratio) is charged into the dropping funnel.

-

Reaction Initiation: The ester mixture is added dropwise to the stirred suspension of sodium ethoxide at room temperature. The reaction is often mildly exothermic. The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated under reflux for several hours to ensure the reaction goes to completion. The formation of a thick, often yellowish precipitate (the sodium enolate salt) indicates product formation.

-

Isolation (of the salt): If the enolate salt is the desired product, it can be isolated by filtering the reaction mixture, washing the solid with anhydrous ether, and drying it under vacuum.

-

Workup (to the neutral β-keto ester): To obtain the neutral ethyl 2-formylpropanoate, the reaction mixture is cooled in an ice bath and slowly acidified by the dropwise addition of dilute hydrochloric acid until the pH is acidic. This protonates the enolate. [11][13]8. Extraction & Purification: The aqueous and organic layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude β-keto ester, which can be purified by vacuum distillation.

Experimental Workflow Diagram

Caption: Experimental workflow for the mixed Claisen condensation.

Part 5: Relevance and Application in Drug Discovery

The true significance of differentiating these two compounds emerges in their application to pharmaceutical synthesis.

-

Ethyl Formate's Role: It serves as a robust and economical method to introduce a formyl group (-CHO), which is a precursor to many functional groups. For example, formylation of a ketone is the first step in synthesizing pyrimidines and other heterocyclic systems that are prevalent in pharmaceuticals. [14][15][16]

-

The Enolate's Role: The sodium enolate intermediate is the key nucleophile that enables the construction of more complex carbon skeletons. The β-keto ester formed upon its protonation is an exceptionally versatile synthetic intermediate. It can undergo a wide range of subsequent reactions, including:

-

Heterocycle Synthesis: Condensation with ureas, thioureas, or amidines to form pyrimidines, a core structure in drugs like 5-fluorouracil (anticancer) and zidovudine (antiviral).

-

Decarboxylation: To produce ketones.

-

Alkylation and Acylation: At the active methylene carbon to build molecular complexity.

-

This pathway, starting from a simple C1 unit (ethyl formate) and generating a versatile nucleophilic intermediate, is a cornerstone of drug discovery, enabling the efficient assembly of novel and complex bioactive molecules. [14][16]

Conclusion

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Ethyl formate - Wikipedia [en.wikipedia.org]

- 5. Ethyl formate | HCOOC2H5 | CID 8025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. acs.org [acs.org]

- 7. Sodium 3-ethoxy-3-oxoprop-1-en-1-olate | C5H7NaO3 | CID 23663474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Ethoxy-3-oxoprop-1-en-1-olate sodium salt | C5H7NaO3 | CID 23678224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Sodium 3-ethoxy-3-oxoprop-1-en-1-olate | 2649365-68-2 [sigmaaldrich.com]

- 10. Claisen condensation - Wikipedia [en.wikipedia.org]

- 11. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Novel chemical tool aims to streamline drug-making process [news.osu.edu]

- 15. mdpi.com [mdpi.com]

- 16. Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for preparation of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate from ethyl acetate

Executive Summary & Utility

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (commonly referred to as the sodium salt of ethyl formylacetate) is a critical C3 synthon in organic synthesis. It serves as a "masked" form of malonaldehyde, possessing both electrophilic and nucleophilic character upon acidification.

Primary Applications:

-

Heterocyclic Chemistry: Key precursor for the synthesis of pyrimidines (e.g., fluorouracil derivatives) and quinolines.

-

API Synthesis: Used in the construction of broad-spectrum antibiotics and antineoplastic agents.

Technical Challenge: The primary difficulty in this synthesis is the competing self-condensation of ethyl acetate (Claisen condensation to ethyl acetoacetate) and the extreme hygroscopic nature of the product. This protocol utilizes a Crossed Claisen Condensation under strictly anhydrous conditions, leveraging the non-enolizable nature of ethyl formate to drive selectivity.

Reaction Mechanism & Logic

The synthesis relies on the deprotonation of ethyl acetate by a strong base (Sodium Ethoxide) to generate an enolate, which subsequently attacks the highly electrophilic carbonyl of ethyl formate.

Mechanistic Pathway[1][2][3][4][5]

-

Activation: Sodium ethoxide deprotonates the

-carbon of ethyl acetate. -

Nucleophilic Attack: The ethyl acetate enolate attacks the formyl group of ethyl formate.

-

Elimination: Ethoxide is eliminated, forming the

-formyl ester. -

Driving Force: The resulting

-formyl ester is highly acidic (

Visualized Mechanism (DOT)

Caption: Mechanistic flow of the Crossed Claisen Condensation. The final salt formation is the thermodynamic sink that prevents reversibility.

Experimental Protocol

Reagent Specifications & Stoichiometry

Critical Quality Attribute (CQA): Water content must be <0.05%. Moisture destroys the catalyst (NaOEt) and hydrolyzes the product.

| Component | Role | Equiv. | Purity Requirement |

| Ethyl Acetate | Substrate | 1.0 | Anhydrous (distilled over |

| Ethyl Formate | Electrophile | 1.1 - 1.2 | Anhydrous, freshly distilled (bp 54°C) |

| Sodium Metal | Base Precursor | 1.0 | Clean sodium wire or sand (washed with hexane) |

| Absolute Ethanol | Catalyst Gen. | 1.05 | Super-dry (<50 ppm |

| Diethyl Ether | Solvent | N/A | Anhydrous (Na/Benzophenone distilled) |

Note: Diethyl ether is preferred over THF or Toluene for this specific protocol because the sodium salt product is insoluble in ether, allowing for easy isolation by filtration.

Step-by-Step Methodology

Phase 1: In-Situ Preparation of Sodium Ethoxide

Rationale: Commercial NaOEt often contains hydroxide and carbonate impurities. Fresh preparation guarantees activity.

-

Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, a reflux condenser, and a nitrogen inlet. Flame-dry the apparatus under nitrogen flow.

-

Solvent Charge: Add 400 mL of anhydrous Diethyl Ether .

-

Base Generation: Add 23.0 g (1.0 mol) of Sodium metal (wire or small pieces).

-

Ethanol Addition: Place the flask in an ice bath (0°C). Add 46.1 g (1.0 mol) of Absolute Ethanol dropwise via the addition funnel.

-

Caution: Hydrogen gas evolution will occur. Ensure proper venting.

-

Observation: Stir until all sodium metal has dissolved and evolution of hydrogen ceases. A fine white suspension of Sodium Ethoxide in ether will form.

-

Phase 2: Crossed Claisen Condensation

-

Cooling: Cool the NaOEt suspension to 0°C - 5°C using an ice/salt bath.

-

Mixture Preparation: In a separate dry flask, mix 88.1 g (1.0 mol) of Ethyl Acetate and 74.1 g (1.0 mol) of Ethyl Formate .

-

Note: A slight excess of Ethyl Formate (1.1 eq) is often beneficial to suppress self-condensation of ethyl acetate.

-

-

Controlled Addition: Add the ester mixture to the stirred NaOEt suspension dropwise over 60–90 minutes .

-

Critical Parameter: Maintain internal temperature below 10°C .[2] Rapid addition causes exotherms that favor side reactions (e.g., ethyl acetoacetate formation).

-

-

Aging: Once addition is complete, allow the mixture to warm slowly to room temperature (20–25°C) and stir for 12–16 hours .

-

Visual Endpoint: The mixture will transform into a thick, off-white to pale yellow slurry as the product precipitates.

-

Phase 3: Isolation & Purification

-

Filtration: Filter the suspension under a nitrogen blanket (using a Schlenk frit or rapid vacuum filtration) to collect the solid salt.

-

Warning: The product is hygroscopic. Minimize exposure to air.

-

-

Washing: Wash the filter cake twice with 50 mL of cold, anhydrous Ether to remove unreacted esters and any soluble ethyl acetoacetate byproducts.

-

Drying: Dry the solid in a vacuum desiccator over

or KOH pellets for 24 hours. -

Yield: Expected yield is 70–85% .

-

Storage: Store in a tightly sealed container under Argon at 2–8°C.

Process Workflow Diagram

Caption: Operational workflow for the synthesis, emphasizing temperature control and inert handling.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield / No Precipitate | Moisture contamination | Ensure all glassware is flame-dried; use fresh absolute ethanol and sodium. |

| Product is Yellow/Orange | Polymerization or Oxidation | Maintain temp <10°C during addition. Ensure strict |

| Gummy/Sticky Product | Incomplete reaction or wet solvent | Wash thoroughly with anhydrous ether. Ensure NaOEt formation was complete before adding esters. |

| Strong Acetate Smell | Hydrolysis | Product has absorbed water.[3] Redry or recrystallize (difficult). |

Safety & Handling

-

Sodium Metal: Reacts violently with water releasing hydrogen. Quench excess sodium with ethanol before disposal.

-

Ethyl Formate: Highly flammable and volatile. Irritating to eyes/respiratory tract.

-

Product: The sodium salt is a mild base but can cause skin irritation. It hydrolyzes in water to release ethyl formate and ethyl acetate.[3]

References

-

Organic Syntheses. "Ethyl Formylacetate Sodium Salt." Org.[3][2] Synth.1959 , 39, 25. (Note: Describes the analogous NaH route, validating the salt isolation logic).

-

PubChem. "Sodium 3-ethoxy-3-oxoprop-1-en-1-olate (Compound)."[4] National Library of Medicine.

-

ChemicalBook. "Sodium (E)-3-ethoxy-3-oxoprop-1-en-1-olate Properties."

-

EvitaChem. "Synthesis of Sodium Ethyl Formylacetate." Technical Datasheet. (General industrial context).

Sources

Application Note: A Comprehensive Guide to the Synthesis of Pyrimidine Scaffolds via Condensation of Sodium 3-ethoxy-3-oxoprop-1-en-1-olate and Amidines

Introduction and Scope

The pyrimidine nucleus is a fundamental heterocyclic scaffold that forms the structural core of countless biologically active compounds, including nucleic acids and a wide array of therapeutic agents.[1] Its prevalence in medicinal chemistry underscores the continuous need for robust, efficient, and versatile synthetic methodologies.[2][3] This application note provides an in-depth guide to a classic and powerful method for pyrimidine synthesis: the condensation reaction between an activated 1,3-dicarbonyl equivalent, Sodium 3-ethoxy-3-oxoprop-1-en-1-olate, and various amidine derivatives.

This reaction, a variant of the well-established Pinner synthesis, offers a direct route to highly functionalized 4-hydroxypyrimidines, which are valuable precursors for further chemical modification in drug discovery programs.[4][5] We will explore the underlying reaction mechanism, delineate the critical parameters that govern reaction success, provide detailed, field-proven experimental protocols, and offer insights into troubleshooting and safety. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to employ this methodology for the synthesis of novel pyrimidine-based compounds.

Chemical Principles and Reaction Mechanism

The core of this synthesis is a cyclocondensation reaction. The two key reactants are:

-

Sodium 3-ethoxy-3-oxoprop-1-en-1-olate: This is the pre-formed sodium enolate of diethyl malonate. Using the enolate directly, rather than generating it in situ, provides a more controlled and often more efficient reaction. It is typically prepared by treating diethyl malonate with a strong base like sodium ethoxide.[6]

-

Amidines (RC(=NH)NH₂): These molecules provide the N-C-N fragment required to form the pyrimidine ring. The nature of the 'R' group on the amidine is a key point of diversification for the final product. Guanidines, which are structurally related and more basic, can also be used in similar condensation reactions.[7][8]

The Reaction Mechanism:

The reaction proceeds through a well-understood, multi-step pathway involving nucleophilic addition, intramolecular cyclization, and dehydration.

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the amino groups of the amidine onto an electrophilic carbonyl carbon of the malonate derivative.

-

Intermediate Formation: This attack forms a tetrahedral intermediate which subsequently eliminates ethoxide to yield an N-acylated amidine intermediate.

-

Intramolecular Cyclization (Annulation): The second amino group of the amidine intermediate then performs an intramolecular nucleophilic attack on the remaining ester carbonyl group. This is the key ring-forming step.

-

Dehydration & Tautomerization: The resulting cyclic intermediate eliminates a molecule of water (or ethanol, depending on the exact pathway and workup) to form the stable, aromatic pyrimidine ring. The product, a 4-hydroxypyrimidine, exists in tautomeric equilibrium with its 4-pyrimidinone form.

Below is a diagram illustrating the logical progression of this mechanism.

Caption: Generalized mechanism for pyrimidine synthesis.

Critical Reaction Parameters and Optimization

The success and efficiency of the cyclocondensation are highly dependent on several experimental factors. Understanding these parameters allows for rational optimization and troubleshooting.

-

Base and Solvent System: The choice of base is critical for the initial deprotonation of the malonic ester to form the enolate. Sodium ethoxide in anhydrous ethanol is the most common and logical choice.[9] This system is convenient because the base's conjugate acid is also the solvent, simplifying the reaction medium. Using pre-formed sodium enolate can improve reproducibility. The reaction must be conducted under anhydrous conditions, as sodium ethoxide reacts readily with water, which would quench the base and hydrolyze the ester.

-

Temperature: These condensations typically require heating to proceed at a practical rate. Refluxing in ethanol (approx. 78 °C) usually provides sufficient thermal energy for both the initial condensation and the subsequent cyclization and dehydration steps. Microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields.[10][11]

-

Stoichiometry: A 1:1 molar ratio of the enolate to the amidine is theoretically required. However, using a slight excess (1.05 to 1.1 equivalents) of the amidine can sometimes drive the reaction to completion, especially if the amidine is volatile or prone to side reactions.

-